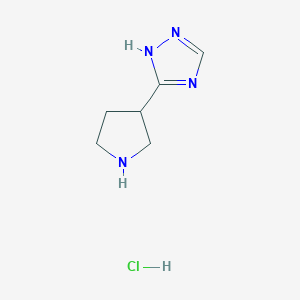

rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans (rac-DFCPX HCl) is a synthetic compound that is used in laboratory experiments and scientific research. It is a potent and selective inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in a variety of cellular processes such as cell growth, differentiation, and survival. Rac-DFCPX HCl is a useful tool for studying the role of PI3K in these processes and for developing potential therapeutics for diseases related to PI3K activity.

Wissenschaftliche Forschungsanwendungen

Rac-DFCPX HCl has been used in scientific research to study the role of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans in various cellular processes. It has been used to investigate the effects of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans inhibition on cell growth, differentiation, and survival in various cell types. It has also been used to study the effects of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans inhibition on signal transduction pathways, such as the MAPK and Akt pathways, and on cancer cell proliferation and survival.

Wirkmechanismus

Rac-DFCPX HCl is a potent and selective inhibitor of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans. It binds to the ATP-binding site of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans and blocks the enzyme’s activity. This inhibition leads to a decrease in the production of the second messenger molecule phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is involved in the regulation of various cellular processes, such as cell growth, differentiation, and survival.

Biochemical and Physiological Effects

Inhibition of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans by rac-DFCPX HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth, differentiation, and survival in various cell types. It has also been shown to inhibit signal transduction pathways, such as the MAPK and Akt pathways, and to inhibit cancer cell proliferation and survival.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-DFCPX HCl has several advantages for laboratory experiments. It is a potent and selective inhibitor of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans, it is easy to synthesize, and it is stable in aqueous solution. However, it also has some limitations. It is relatively expensive and it is not suitable for in vivo experiments due to its low solubility in aqueous solutions.

Zukünftige Richtungen

Future research using rac-DFCPX HCl could focus on further elucidating the role of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans in various cellular processes, such as cell growth, differentiation, and survival. It could also be used to investigate the effects of rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans inhibition on signal transduction pathways, such as the MAPK and Akt pathways, and on cancer cell proliferation and survival. Additionally, further research could focus on developing rac-DFCPX HCl-based therapeutics for diseases related to rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans activity.

Synthesemethoden

Rac-DFCPX HCl is synthesized by a two-step process. The first step involves the reaction of 2,6-difluorophenylboronic acid with 2-chloro-1-cyclopropanecarboxylic acid in the presence of a palladium catalyst to form the cyclopropanecarboxylic acid derivative. The second step involves the reaction of the cyclopropanecarboxylic acid derivative with 2-amino-1-cyclopropanecarboxylic acid in the presence of hydrochloric acid to form rac-DFCPX HCl.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride, trans involves the reaction of a cyclopropane compound with an amine in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "2,6-difluorophenylcyclopropane", "ammonia", "hydrogen chloride", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2,6-difluorophenylcyclopropane in methanol.", "Step 2: Add ammonia to the solution and stir for 1 hour at room temperature.", "Step 3: Add hydrogen chloride to the solution to form the hydrochloride salt of the amine.", "Step 4: Add sodium borohydride to the solution to reduce the imine intermediate to the amine product.", "Step 5: Isolate the product by filtration and wash with methanol." ] } | |

CAS-Nummer |

1807938-34-6 |

Molekularformel |

C9H10ClF2N |

Molekulargewicht |

205.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.